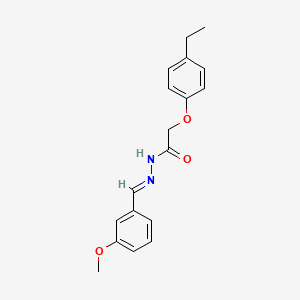
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide, also known as EMAH, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the activation of downstream apoptotic pathways. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to induce DNA damage and inhibit DNA repair mechanisms, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit low toxicity in normal cells and tissues, indicating its potential as a safe and effective anti-cancer agent. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to exhibit anti-inflammatory activity, which may contribute to its therapeutic effects in cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a relatively stable compound that can be easily synthesized in the laboratory. However, its low solubility in aqueous solutions may limit its use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide for anti-cancer therapy.
Direcciones Futuras
Future research on 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide should focus on elucidating its precise mechanism of action and identifying potential synergistic effects with other anti-cancer agents. Additionally, further studies are needed to determine the efficacy of 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide in other types of cancer and to investigate its potential use in combination with other therapeutic modalities, such as radiation therapy and immunotherapy.
In conclusion, 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide is a promising compound with potential applications in scientific research, particularly in the field of cancer therapeutics. Its potent anti-cancer activity and low toxicity make it a promising candidate for further investigation and development.
Aplicaciones Científicas De Investigación
2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. Studies have demonstrated that 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide induces cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-ethylphenoxy)-N'-(3-methoxybenzylidene)acetohydrazide has also been shown to inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-14-7-9-16(10-8-14)23-13-18(21)20-19-12-15-5-4-6-17(11-15)22-2/h4-12H,3,13H2,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYSLDGMEIRSFL-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862127.png)
![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine](/img/structure/B3862162.png)
![N-isopropyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862169.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile](/img/structure/B3862180.png)
![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862207.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B3862213.png)
![3-nitrobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862227.png)
